molecular formula C24H26N4O5 B2890633 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105221-02-0

1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2890633
M. Wt: 450.495
InChI Key: LHGBPCBULJHBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H26N4O5 and its molecular weight is 450.495. The purity is usually 95%.
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Scientific Research Applications

Herbicide Development

Research has identified quinazoline-2,4-dione derivatives as promising candidates for herbicide development. Studies have shown that these compounds exhibit significant herbicidal activity against a broad spectrum of weeds, with some showing superior crop selectivity and potency compared to existing herbicides. For instance, Wang et al. (2014) synthesized a series of triketone-containing quinazoline-2,4-dione derivatives, revealing that certain compounds displayed excellent herbicidal activity and crop selectivity, indicating potential for field weed control (Wang et al., 2014). Further, Qu et al. (2021) conducted structure-guided optimization for triketone-quinazoline-2,4-diones, identifying subnanomolar-range inhibitors of 4-hydroxyphenylpyruvate dioxygenase, an enzyme target for herbicide action. This research demonstrates the compound's potential in contributing to the development of new herbicide candidates with improved efficacy and selectivity (Qu et al., 2021).

Antitumor Activity

Maftei et al. (2013) synthesized novel 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, starting from aniline derivatives. These compounds were evaluated for antitumor activity against a panel of cell lines, demonstrating potential as chemotherapeutic agents. This highlights the relevance of such compounds in the development of new treatments for cancer (Maftei et al., 2013).

Molecular Interaction and Synthesis Techniques

Research on quinazoline derivatives has also contributed to the understanding of molecular interactions and synthesis techniques. For example, the study of asymmetrically induced alkylation in certain quinazoline derivatives provided insights into stereochemical outcomes in synthetic chemistry, showcasing the compound's utility in exploring complex chemical reactions and synthesis pathways (Buenadicha et al., 1998).

properties

IUPAC Name

3-(3-methoxypropyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5/c1-16(2)32-18-11-9-17(10-12-18)22-25-21(33-26-22)15-28-20-8-5-4-7-19(20)23(29)27(24(28)30)13-6-14-31-3/h4-5,7-12,16H,6,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGBPCBULJHBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

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